3-Cyanobenzaldehyde

概要

説明

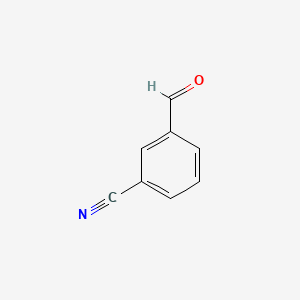

3-Cyanobenzaldehyde: is an organic compound with the molecular formula C8H5NO . . This compound is characterized by the presence of a formyl group (-CHO) and a cyano group (-CN) attached to a benzene ring. It appears as a white to light yellow crystalline powder and is primarily used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

準備方法

Synthetic Routes and Reaction Conditions:

-

Oxidation of 3-Cyanobenzyl Alcohol

Reactants: 3-Cyanobenzyl alcohol, 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical (TEMPO), oxygen, iron (II) bromide.

Solvent: 1,4-Dioxane.

Conditions: Reflux for 12 hours.

Yield: Approximately 89%.

-

Reflux with Sodium Azide and Triethylamine Hydrochloride

Reactants: Benzaldehyde, sodium azide, triethylamine hydrochloride.

Solvent: 1-Methyl-2-pyrrolidinone.

Conditions: Reflux under argon for 1 hour and 45 minutes.

Industrial Production Methods:

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography are common in industrial settings .

化学反応の分析

Types of Reactions:

-

Oxidation

Reagents: TEMPO, oxygen.

Conditions: Reflux in 1,4-dioxane.

Products: 3-Cyanobenzaldehyde.

-

Reduction

Reagents: Common reducing agents like sodium borohydride.

Conditions: Typically carried out in an alcohol solvent.

Products: 3-Cyanobenzyl alcohol.

-

Substitution

Reagents: Various nucleophiles.

Conditions: Depends on the nucleophile used.

Products: Substituted derivatives of this compound.

Common Reagents and Conditions

Oxidation: TEMPO, oxygen, iron (II) bromide, 1,4-dioxane, reflux.

Reduction: Sodium borohydride, alcohol solvent.

Substitution: Nucleophiles, appropriate solvents and conditions based on the nucleophile.

科学的研究の応用

Pharmaceutical Applications

3-Cyanobenzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential in treating neurological disorders and other medical conditions.

Case Study: Synthesis of Neurological Agents

- Researchers have utilized this compound to synthesize compounds that inhibit specific enzymes related to neurodegenerative diseases. For instance, it has been reported that derivatives of this compound exhibit significant activity against targets involved in Alzheimer’s disease.

| Compound | Target | Activity |

|---|---|---|

| This compound Derivative A | Enzyme X | IC50 = 0.5 µM |

| This compound Derivative B | Enzyme Y | IC50 = 0.7 µM |

Organic Synthesis

In organic chemistry, this compound is frequently used for the preparation of various organic compounds, including dyes and agrochemicals. Its versatile reactivity allows for numerous transformations.

Example Reactions:

- Condensation reactions with amines to form imines.

- Reaction with malonic acid derivatives to produce substituted phenylacetic acids.

Table: Common Reactions Involving this compound

| Reaction Type | Reagents | Products |

|---|---|---|

| Condensation | Amine | Imines |

| Michael Addition | Malonic Acid Derivative | Phenylacetic Acid |

Fluorescent Probes

Researchers have employed this compound in the development of fluorescent probes for biological imaging. These probes enhance the visualization of cellular processes due to their fluorescent properties.

Case Study: Development of Fluorescent Probes

- A study demonstrated that a fluorescent probe derived from this compound could selectively bind to specific biomolecules, allowing for real-time imaging of cellular activities.

Material Science

In material science, this compound is utilized to create functionalized polymers and nanomaterials. These materials have applications in electronics and nanotechnology.

Application Example:

- Functionalized polymers synthesized using this compound have shown promise in organic light-emitting diodes (OLEDs) due to their excellent electronic properties.

Table: Properties of Functionalized Polymers

| Polymer Type | Conductivity (S/m) | Application |

|---|---|---|

| Polymer A | 10^-2 | OLED |

| Polymer B | 10^-4 | Sensors |

Analytical Chemistry

This compound is also used in analytical methods for detecting and quantifying other chemicals. Its reactivity allows it to form stable derivatives that can be easily analyzed.

Case Study: Quality Control Applications

- In the pharmaceutical industry, this compound derivatives are employed in HPLC methods for the quality control of drug formulations, ensuring consistency and efficacy.

作用機序

The mechanism of action of 3-Cyanobenzaldehyde involves its reactivity due to the presence of both the formyl and cyano groups. These functional groups make it a versatile intermediate in organic synthesis. The formyl group can undergo nucleophilic addition reactions, while the cyano group can participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the compounds synthesized from this compound .

類似化合物との比較

Similar Compounds

2-Cyanobenzaldehyde: Similar structure but with the cyano group at the ortho position.

4-Cyanobenzaldehyde: Similar structure but with the cyano group at the para position.

3-Nitrobenzaldehyde: Similar structure but with a nitro group instead of a cyano group.

Uniqueness

- The position of the cyano group in 3-Cyanobenzaldehyde (meta position) provides unique reactivity compared to its ortho and para counterparts. This positional difference can influence the compound’s reactivity and the types of products formed in chemical reactions .

生物活性

3-Cyanobenzaldehyde, a compound with the molecular formula C8H7N, has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies that highlight its significance in various fields.

Chemical Structure and Synthesis

This compound is characterized by a cyanide group (-CN) and an aldehyde group (-CHO) attached to a benzene ring. Its unique structure allows it to serve as a versatile building block in organic synthesis, facilitating the development of complex molecules with specific biological activities .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One notable approach involves reacting dichloromethylbenzoyl chloride with morpholine, followed by hydrolysis to yield high-purity this compound . This method is advantageous for industrial applications due to its high yield and purity.

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in pharmacology and medicinal chemistry. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, suggesting its potential use as an antimicrobial agent .

Cytotoxicity and Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects on several cancer cell lines. A study evaluating its activity against breast (MCF-7) and prostate (PC-3) cancer cells reported IC50 values indicating moderate to potent cytotoxicity . The compound's ability to inhibit cell proliferation suggests potential applications in cancer therapy.

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 45 |

| PC-3 | 50 |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. A study highlighted its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The compound demonstrated an IC50 value of 7.31 μM, indicating promising potential as a therapeutic agent for cognitive disorders .

Case Studies

- Synthesis and Evaluation of Schiff Base Derivatives : A recent study synthesized Schiff base compounds derived from this compound and thiosemicarbazide. These derivatives exhibited enhanced biological activities compared to the parent compound, showcasing the potential for further modifications to improve efficacy .

- Antioxidant Properties : Another investigation explored the antioxidant capabilities of this compound. The compound was found to scavenge free radicals effectively, suggesting its utility in preventing oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyanobenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via oxidation of 3-cyanobenzyl alcohol or through formylation of benzonitrile derivatives. A common approach involves the condensation of benzaldehyde derivatives with cyanide sources under controlled conditions. For example, evidence from literature (e.g., US2009/306096 A1) describes using hydroxylamine hydrochloride to form oxime intermediates, followed by dehydration to yield the aldehyde group . Reaction parameters such as temperature (optimized at 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., acidic or basic conditions) critically affect yield. Researchers should monitor reaction progress via TLC or HPLC and confirm purity using melting point analysis or NMR spectroscopy .

Q. How can researchers safely handle and store this compound to minimize health and environmental risks?

- Methodological Answer : Referencing safety protocols for structurally similar aldehydes (e.g., 3-chlorobenzaldehyde), this compound should be stored in airtight, UV-resistant containers at 2–8°C to prevent degradation . Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory during handling. Avoid dust generation; use fume hoods for weighing or transferring. In case of spills, absorb with inert materials like diatomaceous earth and dispose as hazardous waste . Environmental precautions include preventing discharge into waterways, as cyanide-containing compounds may pose ecological toxicity .

Q. What analytical techniques are essential for characterizing this compound and verifying its purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Confirm the aldehyde proton (δ 9.8–10.2 ppm in NMR) and nitrile group (δ 115–120 ppm in NMR) .

- FTIR : Identify characteristic peaks for C≡N (~2240 cm) and aldehyde C=O (~1720 cm) .

- HPLC/MS : Assess purity (>97%) and detect impurities like unreacted precursors or oxidation byproducts .

Calibrate instruments with certified reference standards and validate methods using spiked samples.

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in nucleophilic additions be resolved?

- Methodological Answer : Discrepancies in reactivity (e.g., variable yields in Grignard or Wittig reactions) may arise from competing side reactions or solvent effects. Systematic studies should:

- Compare reaction kinetics under inert (N) vs. ambient conditions to assess moisture sensitivity.

- Use computational tools (e.g., DFT calculations) to model electronic effects of the nitrile group on aldehyde electrophilicity .

- Validate findings with controlled experiments (e.g., varying solvent polarity or temperature gradients) and replicate results across multiple batches .

Q. What strategies are effective for predicting the environmental fate of this compound using computational models?

- Methodological Answer : Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradation pathways and ecotoxicity. Key steps include:

- Input molecular descriptors (e.g., logP, molecular weight) into platforms like EPI Suite or TEST to predict hydrolysis rates and bioaccumulation potential .

- Validate predictions with lab-scale microcosm studies (e.g., OECD 301B biodegradation tests) .

- Cross-reference with analogous compounds (e.g., 3-chlorobenzaldehyde) to identify trends in persistence or toxicity .

Q. How can the regioselectivity of this compound in multicomponent reactions (e.g., Ugi or Passerini) be optimized?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. To enhance control:

- Screen catalysts (e.g., Lewis acids like ZnCl) to stabilize transition states favoring the desired regioisomer .

- Use substituent-directed strategies (e.g., introducing electron-withdrawing groups para to the nitrile) to modulate electronic density.

- Analyze reaction outcomes via X-ray crystallography or NOESY NMR to confirm product geometry .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies may stem from impurities or polymorphic forms. To resolve:

- Reproduce synthesis and purification steps (e.g., recrystallization from ethanol/water) as per original methods .

- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.

- Cross-validate spectral data with independent labs or databases (e.g., NIST Chemistry WebBook) .

Q. Experimental Design Considerations

Q. What protocols ensure reproducibility in kinetic studies of this compound oxidation?

- Methodological Answer :

- Standardize reaction conditions (pH, ionic strength, oxidant concentration) using buffer systems (e.g., phosphate buffer at pH 7.4).

- Employ real-time monitoring (e.g., UV-Vis spectroscopy at λ ~270 nm for aldehyde decay).

- Document deviations (e.g., trace metal contamination) and include positive/negative controls (e.g., benzaldehyde as a reference) .

特性

IUPAC Name |

3-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZJJKZPPMFIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179677 | |

| Record name | m-Formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24964-64-5 | |

| Record name | 3-Cyanobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24964-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Formylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024964645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-formylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。